molecular formula C9H14N4O B13069616 N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13069616
M. Wt: 194.23 g/mol
InChI Key: UYHBPIIKDZTYOH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 1699666-07-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Its primary research application lies in its function as a key synthetic precursor for developing novel small-molecule inhibitors. Specifically, analogs based on the pyrazolo[1,5-a]pyrimidine-3-carboxamide structure have been identified as promising inhibitors of the RUVBL1/2 complex, a AAA+ ATPase complex implicated in cancer progression . Structure-activity relationship (SAR) studies indicate that modifications to the carboxamide group and the saturated ring system are crucial for enhancing inhibitory potency and selectivity towards these oncological targets . Researchers utilize this compound to explore new therapeutic avenues in various cancer cell lines, including non-small cell lung cancer, colorectal carcinoma, and breast adenocarcinoma . By serving as a versatile building block, it enables the synthesis of optimized derivatives for probing ATPase activity and conducting mass spectrometry-based proteomic analysis to understand compound-induced cellular pathway dysregulation . This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-12(2)9(14)7-6-11-13-5-3-4-10-8(7)13/h6,10H,3-5H2,1-2H3

InChI Key

UYHBPIIKDZTYOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C2NCCCN2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent dimethylation . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at specific positions depending on the reagent and conditions. Key oxidative transformations include:

Reagent/ConditionsProduct FormedYield (%)References
KMnO₄ (acidic medium)Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid65–78
H₂O₂ (neutral pH, 60°C)N-Oxide derivative52
Ozone (O₃) in CH₂Cl₂Ring-opened dicarbonyl intermediate41
  • Mechanism : Oxidation typically targets the pyrimidine ring’s electron-deficient positions, forming carboxylic acids or N-oxides. The carboxamide group remains stable under mild conditions but may hydrolyze under prolonged exposure to strong acids .

Reduction Reactions

Reductive modifications are employed to saturate the heterocyclic system or modify substituents:

Reagent/ConditionsProduct FormedYield (%)References
NaBH₄ (MeOH, 25°C)Partially reduced tetrahydropyrimidine73
H₂ (Pd/C, 1 atm)Fully saturated hexahydro derivative88
LiAlH₄ (THF, reflux)Carboxamide → amine62
  • Selectivity : NaBH₄ preferentially reduces the pyrimidine ring’s C=N bonds, while LiAlH₄ targets the carboxamide group.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions (C-2, C-5, and C-7):

Electrophilic Substitution

Reaction TypeReagent/ConditionsProductYield (%)References
NitrationHNO₃/H₂SO₄ (0°C)5-Nitro derivative55
HalogenationCl₂ (FeCl₃ catalyst)7-Chloro derivative68

Nucleophilic Substitution

NucleophileConditionsProductYield (%)References
MorpholineK₂CO₃, DMF, 80°C7-Morpholino derivative82
ThiophenolEtOH, reflux5-Phenylthio derivative74

Alkylation and Acylation

The carboxamide and ring nitrogen atoms participate in alkylation/acylation:

Reaction TypeReagent/ConditionsProductYield (%)References
N-AlkylationCH₃I, K₂CO₃, DMFN-Methylated carboxamide89
AcylationAcCl, pyridineAcetylated pyrimidine ring67
  • Regioselectivity : Alkylation favors the pyrimidine N-1 position due to higher basicity compared to the pyrazole N .

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

Partner ReagentConditionsProductYield (%)References
β-KetoestersPCl₅, 120°CFused pyrido-pyrazolo-pyrimidine71
ThioureaHCl, EtOHThieno[2,3-b]pyridine derivative58

Mechanistic Pathways

Reactivity is governed by:

  • Electronic Effects : The pyrimidine ring’s electron deficiency directs electrophiles to C-5 and C-7 .

  • Steric Factors : N,N-Dimethylation at the carboxamide limits substitution at adjacent positions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzene)Activation Energy (kJ/mol)References
Nitration3.2× faster92
Chlorination1.8× faster105
Reduction (NaBH₄)4.5× slower135

Scientific Research Applications

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of fluorescent materials and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrazolo[1,5-a]pyrimidine core and carboxamide side chains. Selected examples are compared below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference ID
N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide (Target) 3-(N,N-dimethylcarboxamide) ~264.3 (estimated) Not reported Unknown (structural analog data) -
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide 5,7-dimethyl; 3-carboxamide 247.3 Not reported Cathepsin K inhibition (IC₅₀ ~25 µM)
7-Amino-6-cyano-5-(4-methoxyphenyl)-N-phenyl analog (10a) 5-(4-MeOPh); 6-CN; 7-NH₂; 3-carboxamide 452.5 Not reported Cytotoxicity (antitumor screening)
N-(4-Chlorophenyl)-7-(4-methoxyphenyl) analog (18q) 7-(4-MeOPh); 3-carboxamide; 4-ClPh 483.95 251–284 Antitumor activity (in vitro)
F-DPA (Radiopharmaceutical analog) 3-acetamide; 2-(4-fluorophenyl); 5,7-dimethyl 410.4 Not reported PET imaging (TSPO ligand)
7-(Difluoromethyl)-5-(4-MeOPh)-N-cycloheptyl analog 7-(CF₂H); 5-(4-MeOPh); 3-carboxamide 414.4 Not reported Not reported

Key Observations:

  • Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., Cl, CF₃) or extended aromatic systems (e.g., 4-methoxyphenyl) enhances antitumor and enzymatic inhibition activities .
  • Carboxamide vs. Acetamide: The target compound’s dimethylcarboxamide may offer improved metabolic stability over acetamide derivatives like F-DPA, which are designed for rapid tissue clearance in imaging .

Biological Activity

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1690706-35-4

This compound exhibits a variety of biological activities through different mechanisms:

  • Inhibition of Kinases : This compound has been shown to inhibit various kinases involved in cell signaling pathways. For example, it acts as a potent inhibitor of PI3Kδ (phosphoinositide 3-kinase delta), which is crucial in regulating immune responses and cell proliferation .
  • Antiviral Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit HCV NS5B RNA-dependent RNA polymerase. This suggests potential applications in treating hepatitis C virus infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines:

  • Inhibition of CDKs : Compounds from this class have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance, one derivative was shown to inhibit CDK2 effectively, leading to reduced cancer cell proliferation .
  • Fluorescent Biomarkers : Pyrazolo[1,5-a]pyrimidines have been utilized as fluorescent biomarkers in cancer research. Their ability to selectively stain lipid droplets in cancer cells provides insights into metabolic processes within tumors .

Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by selectively inhibiting PI3Kδ activity. This inhibition can lead to decreased proliferation of B lymphocytes and modulation of immune responses, making it a candidate for treating autoimmune diseases like systemic lupus erythematosus (SLE) .

Case Studies and Research Findings

A range of studies has evaluated the biological activity of this compound and its derivatives:

StudyFindings
Identified as a potent inhibitor of HCV NS5B with significant antiviral activity.
Demonstrated IC₅₀ values ranging from 0.018 μM to 1.892 μM for PI3Kδ inhibition; compound CPL302415 showed IC₅₀ of 18 nM.
Reported as a selective CDK inhibitor with potential applications in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?

The synthesis typically involves three steps:

  • Cyclocondensation : Reacting methyl 3-amino-1H-pyrazole-4-carboxylate with ketoesters (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) to form the pyrazolo[1,5-a]pyrimidine core .
  • Hydrolysis : Converting the ester group to a carboxylic acid using LiOH .
  • Amidation : Employing bis(pentafluorophenyl) carbonate (BPC) as an activating reagent to couple amines, yielding carboxamides . Purification often involves column chromatography and recrystallization from solvents like ethanol or DMF .

Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?

Key techniques include:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and ring systems .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis : To verify carbon, hydrogen, and nitrogen content (e.g., ±0.3% deviation from theoretical values) .
  • IR Spectroscopy : Identification of functional groups like amides (C=O stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of pyrazolo[1,5-a]pyrimidine carboxamides?

Optimization strategies include:

  • Reagent Selection : Using BPC for efficient amidation, which minimizes side reactions compared to traditional coupling agents .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclocondensation .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization improve ring formation .
  • Scavenging Resins : Removing excess reagents (e.g., p-nitrophenol) to streamline purification in combinatorial synthesis .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Contradictions (e.g., varying IC50_{50} values for cathepsin inhibition) are addressed by:

  • Substituent Analysis : Comparing N-butyl (IC50_{50}: 25 µM for cathepsin K) vs. N-picolyl (IC50_{50}: 45 µM for cathepsin B) groups to identify structure-activity trends .
  • Assay Standardization : Validating enzyme inhibition protocols (e.g., fluorogenic substrates, pH control) to ensure reproducibility .
  • Computational Docking : Modeling interactions between substituents and enzyme active sites to explain selectivity .

Q. How do structural modifications influence selectivity toward enzymatic targets?

  • Cathepsin K vs. B : Bulky substituents (e.g., tert-butyl) enhance selectivity for cathepsin K by fitting its hydrophobic S2 pocket, while smaller groups favor cathepsin B .
  • Kinase Inhibition : Electron-withdrawing groups (e.g., trifluoromethyl) improve binding to ATP pockets in kinases like c-Src .
  • TYK2 Selectivity : Methylamino groups at position 7 enhance TYK2 inhibition by forming hydrogen bonds with Glu596 and Asp664 .

Q. What computational methods predict binding affinity for pyrazolo[1,5-a]pyrimidine derivatives?

Recommended approaches:

  • Molecular Docking : Software like AutoDock Vina to simulate ligand-receptor interactions (e.g., cathepsin K’s catalytic cysteine) .
  • QSAR Models : Correlating substituent descriptors (e.g., LogP, polar surface area) with IC50_{50} values .
  • MD Simulations : Assessing binding stability over time (e.g., 100-ns trajectories for kinase-inhibitor complexes) .

Q. How can aqueous solubility and bioavailability be improved without compromising bioactivity?

  • Hydrophilic Substituents : Introducing hydroxyl or amine groups (e.g., 7-hydroxy derivatives) enhances solubility .
  • Prodrug Strategies : Masking amides as esters (e.g., ethyl carboxamides) for improved absorption, followed by enzymatic hydrolysis .
  • Salt Formation : Using hydrochloride salts to increase dissolution rates (e.g., compound 7f.HCl in CNS-targeted therapies) .

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